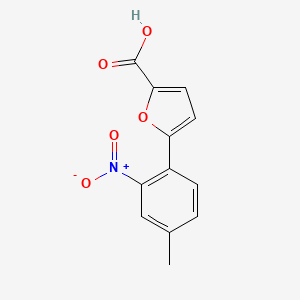

5-(4-甲基-2-硝基苯基)呋喃-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

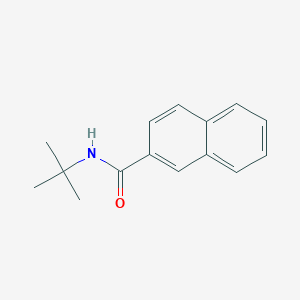

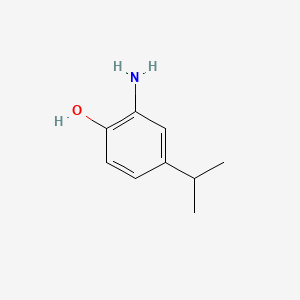

5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid, also known as 5-MNPFCA, is a nitrophenyl furan derivative that has been studied extensively as a versatile synthetic intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is a white, crystalline solid with a molecular weight of 208.2 g/mol and a melting point of 121-123°C. 5-MNPFCA is used as a starting material in the synthesis of a wide range of compounds, including amines, ketones, and other aromatic compounds.

科学研究应用

抗分枝杆菌剂

5-苯基呋喃-2-羧酸,包括5-(4-甲基-2-硝基苯基)呋喃-2-羧酸,已经成为一种新的、很有前景的抗分枝杆菌剂 . 这些化合物能够干扰铁稳态,这对分枝杆菌的生存和毒力至关重要 .

结核病治疗

这些化合物正在被研究用于治疗结核病(TB),这是一种由结核分枝杆菌引起的疾病 . 这种疾病是全球主要的健康问题,开发作用于未探索的分子靶点的药物是必要的 .

铁获取抑制剂

这些化合物正在被开发为来自结核分枝杆菌的柳酸合酶MbtI的抑制剂。 结核分枝杆菌 . 这种酶催化特定铁载体(分枝杆菌素和羧基分枝杆菌素)生物合成的第一步反应,这些铁载体确保了结核分枝杆菌中铁的供应 .

药物发现

5-(4-甲基-2-硝基苯基)呋喃-2-羧酸是一种用于科学研究的多用途化合物. 它表现出有趣的特性,并在药物发现等各个领域得到应用.

材料科学

这种化合物在材料科学领域也得到应用. 其独特的性质使其成为开发新材料的宝贵资源.

有机合成

5-(4-甲基-2-硝基苯基)呋喃-2-羧酸用于有机合成. 其独特的结构和反应性使其成为合成复杂有机分子的有用结构单元.

作用机制

Target of Action

5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid, also known as MNFA, has been a focus of research due to its potential applications in the fields of medicine, pharmacology, and materials science. The primary targets of MNFA are the siderophore-mediated iron acquisition pathways in Mycobacterium tuberculosis . Specifically, it inhibits the salicylate synthase MbtI from M. tuberculosis , which catalyzes the first reaction of the biosynthesis of specific siderophores (mycobactins and carboxymycobactins), ensuring the supply of iron in Mtb .

Mode of Action

By inhibiting the MbtI enzyme, MNFA disrupts the production of siderophores, which are crucial for iron acquisition in Mtb . This disruption affects the ability of the bacteria to establish and maintain an infection in the host .

Biochemical Pathways

The primary biochemical pathway affected by MNFA is the siderophore-mediated iron acquisition pathway in Mtb . By inhibiting the MbtI enzyme, MNFA disrupts the production of mycobactins and carboxymycobactins . These siderophores play a crucial role in iron acquisition, which is essential for various processes that allow the establishment and maintenance of the infection in the host .

Result of Action

The primary result of MNFA’s action is the disruption of iron homeostasis in Mtb . This disruption affects the ability of the bacteria to establish and maintain an infection in the host . By inhibiting the production of siderophores, MNFA potentially weakens the bacteria’s ability to survive in the host, making it a promising candidate for the development of new antimycobacterial agents .

属性

IUPAC Name |

5-(4-methyl-2-nitrophenyl)furan-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO5/c1-7-2-3-8(9(6-7)13(16)17)10-4-5-11(18-10)12(14)15/h2-6H,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNSSRIPGQQOYLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC=C(O2)C(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350858 |

Source

|

| Record name | 5-(4-methyl-2-nitrophenyl)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55377-91-8 |

Source

|

| Record name | 5-(4-methyl-2-nitrophenyl)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-Methyl-2-nitrophenyl)-2-furoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3-Bromophenyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B1269323.png)

![2,3-Dihydroimidazo[2,1-B]benzothiazol-6-amine](/img/structure/B1269340.png)

![5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1269353.png)

![4-Benzyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269358.png)